N-benzoyl-N'-(2-phenoxyphenyl)thiourea
Overview
Description
N-benzoyl-N'-(2-phenoxyphenyl)thiourea compounds are a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science, pharmaceuticals, and chemical research. These compounds are characterized by the presence of a thiourea core attached to a benzoyl group and a phenoxyphenyl group, which confer specific chemical behaviors and reactivity patterns.
Synthesis Analysis
The synthesis of this compound derivatives often involves the condensation reaction between benzoyl isothiocyanate and 2-amino phenols. The process requires precise control over reaction conditions to ensure the formation of the desired thiourea derivatives. Studies have demonstrated various synthesis pathways, indicating the efficiency of condensation reactions in producing these compounds with high purity and yield (Abosadiya et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. These compounds typically exhibit trans-cis configuration with respect to the carbonyl and thiocarbonyl groups. The molecular conformation is influenced by intramolecular hydrogen bonding and the dihedral angle between the benzoyl and phenoxyphenyl rings, contributing to the stability and reactivity of these molecules (Okuniewski et al., 2017).
Scientific Research Applications
Chemistry and Coordination Properties
Thiourea derivatives serve as important ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding interactions which affect their coordination properties with metals. These compounds have found extensive applications in forming novel transition metal complexes with potential utility in various fields including catalysis and material science (Saeed, Flörke, & Erben, 2014).
Biological Applications
Thioureas exhibit significant biological activities, which include antimicrobial, antiviral, and potentially anticancer properties. The interaction of thiourea derivatives with biological molecules can be exploited for therapeutic applications, where their chemical versatility and ability to form detailed structural properties are beneficial (Khan et al., 2020).
Environmental and Analytical Applications
In environmental and analytical chemistry, thiourea derivatives have been utilized as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their ability to form specific interactions with target molecules allows for the development of sensitive and selective detection methods (Al-Saidi & Khan, 2022).
Safety and Hazards
properties
IUPAC Name |
N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQUPFRMCHOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.